2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyridazinyl Moiety: The pyridazinyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions.
Coupling with Fluorophenyl Acetate: The final step involves coupling the pyridazinyl intermediate with 4-fluorophenyl acetate under suitable conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinyl ring can be reduced under specific conditions to yield dihydropyridazines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl and methylthio groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide
- 2-(4-bromophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide
- 2-(4-methylphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide
Uniqueness
Compared to its analogs, 2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide exhibits unique properties due to the presence of the fluorine atom, which can influence its electronic properties, metabolic stability, and binding interactions.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(6-methylsulfanylpyridazin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS/c1-19-13-7-6-11(16-17-13)15-12(18)8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINFGLWWOPLJTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)NC(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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